P 276-00 is a flavone-derived, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), with primary activity against CDK9, CDK4, and CDK1. Its mechanism involves binding to these key cell cycle regulators, leading to cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis in tumor cells. This profile makes it a relevant tool for investigating cell cycle control and for preclinical studies in oncology, particularly in contexts where simultaneous inhibition of transcriptional (CDK9) and cell cycle (CDK1/4) kinases is desired.
Direct substitution of P 276-00 with other CDK inhibitors is unreliable due to significant differences in kinase selectivity profiles. First-generation, pan-CDK inhibitors like Flavopiridol exhibit broad activity across many CDKs, which can produce different cellular outcomes and toxicity profiles. Conversely, highly specific CDK4/6 inhibitors like Palbociclib lack the potent CDK9 and CDK1 activity characteristic of P 276-00. This unique potency against CDK9 (transcription), CDK4 (G1 phase), and CDK1 (G2/M phase) means that P 276-00 offers a multi-pronged mechanism not replicated by inhibitors with narrower or different selectivity, making it non-interchangeable for studies targeting these specific kinase combinations.
P 276-00 demonstrates potent, low-nanomolar inhibitory activity against key kinases involved in both transcription and cell cycle progression. In enzymatic assays, it inhibits CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B with IC50 values of 20 nM, 63 nM, and 79 nM, respectively. This contrasts with first-generation inhibitors like Roscovitine, which is a poor inhibitor of CDK4 (IC50 >100 µM), and highly specific CDK4/6 inhibitors like Palbociclib (CDK4 IC50 = 11 nM) that lack potent activity against CDK1 and CDK9.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | CDK9: 20 nM; CDK4: 63 nM; CDK1: 79 nM |
| Comparator Or Baseline | Roscovitine (CDK4 IC50 >100,000 nM); Palbociclib (CDK9/CDK1 activity not primary) |
| Quantified Difference | Over 1500-fold more potent against CDK4 than Roscovitine; maintains potent CDK1/9 inhibition unlike Palbociclib. |
| Conditions | Cell-free enzymatic assays. |
This specific inhibitory signature is critical for projects requiring simultaneous suppression of transcription (via CDK9) and cell cycle progression at both G1 (via CDK4) and G2/M (via CDK1).
P 276-00 demonstrates potent anti-proliferative effects across a wide range of human cancer cell lines, with reported IC50 values between 300 and 800 nmol/L for lines including HCT-116 (colon), MCF-7 (breast), and H-460 (lung). In a clonogenic assay against 22 human xenografts, P 276-00 was found to be approximately 26-fold more potent than the standard chemotherapeutic agent cisplatin. The compound was also shown to be active against cisplatin-resistant tumors.
| Evidence Dimension | Cellular Potency (Clonogenic Assay) |
| Target Compound Data | Active across 22 human xenografts. |
| Comparator Or Baseline | Cisplatin (standard chemotherapy). |
| Quantified Difference | ~26-fold more potent than Cisplatin. |
| Conditions | Clonogenic assay on a panel of 22 human tumor xenografts. |
This provides evidence of broad, potent activity in cellular models, including those resistant to standard treatments, justifying its use as a primary screening compound or a tool for studying resistance mechanisms.
The utility of P 276-00 extends to in vivo models, where it has shown significant tumor growth inhibition. In a human colon carcinoma HCT-116 xenograft model, daily intraperitoneal (i.p.) administration of P 276-00 at 35 mg/kg resulted in significant tumor growth inhibition (P < 0.05). Furthermore, in a human non-small cell lung carcinoma H-460 xenograft, doses of 50 mg/kg (once daily) or 30 mg/kg (twice daily) also produced significant inhibition of tumor growth (P < 0.05).
| Evidence Dimension | Tumor Growth Inhibition |
| Target Compound Data | Significant inhibition (P < 0.05) at 35-50 mg/kg/day. |
| Comparator Or Baseline | Vehicle control group (implied in statistical significance). |
| Quantified Difference | Statistically significant reduction in tumor growth versus control. |
| Conditions | Human tumor xenograft models (HCT-116, H-460) in immunodeficient mice with i.p. administration. |
This demonstrates that the compound is active in a whole-organism context, a critical procurement consideration for researchers planning to advance their studies from cell culture to animal models.
P 276-00 is an effective choice for studies requiring robust induction of cell cycle arrest and apoptosis. Its potent inhibition of CDK1, CDK4, and CDK9 allows for simultaneous disruption of G1 progression and G2/M transition while also suppressing transcription of anti-apoptotic proteins, a combination that leads to effective cell killing in a broad range of cancer cell lines.
For researchers transitioning to in vivo studies, P 276-00 is a validated tool for inhibiting tumor growth in established preclinical models. Its demonstrated efficacy in significantly reducing tumor volume in both HCT-116 colon and H-460 lung cancer xenografts provides a strong basis for its use in efficacy, dosing, and combination therapy studies.
Given its demonstrated potency in cisplatin-resistant tumor models, P 276-00 is well-suited for investigating mechanisms of chemotherapy resistance. It can be used as a standalone agent to probe vulnerabilities in resistant cells or in combination with other therapeutics, such as doxorubicin, where it has been shown to have synergistic antitumor effects.